molecular formula C17H16ClF2N3 B11778225 5-Chloro-7-(3,5-difluorophenethyl)-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine

5-Chloro-7-(3,5-difluorophenethyl)-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B11778225
M. Wt: 335.8 g/mol
InChI Key: MPHOHONIXJNJKS-UHFFFAOYSA-N
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Description

5-Chloro-7-(3,5-difluorophenethyl)-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antifungal, and antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-(3,5-difluorophenethyl)-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-(3,5-difluorophenethyl)-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Mechanism of Action

The mechanism of action of 5-Chloro-7-(3,5-difluorophenethyl)-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-7-(3,5-difluorophenethyl)-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development in medicinal chemistry .

Properties

Molecular Formula

C17H16ClF2N3

Molecular Weight

335.8 g/mol

IUPAC Name

5-chloro-7-[2-(3,5-difluorophenyl)ethyl]-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C17H16ClF2N3/c1-10(2)17-22-21-16-8-12(7-15(18)23(16)17)4-3-11-5-13(19)9-14(20)6-11/h5-10H,3-4H2,1-2H3

InChI Key

MPHOHONIXJNJKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1C(=CC(=C2)CCC3=CC(=CC(=C3)F)F)Cl

Origin of Product

United States

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